molecular formula C13H9BrO2S B11822779 3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid

3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B11822779
M. Wt: 309.18 g/mol
InChI Key: FTJNPBDQEVRWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid is a chemical compound with the molecular formula C13H9BrO2S and a molecular weight of 309.18 g/mol It is characterized by the presence of a bromophenyl group attached to a thiophene ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the condensation of 4-bromobenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl and thiophene moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways and targets are still under investigation, but the compound’s structure suggests it can engage in multiple biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to its specific combination of a bromophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

Molecular Formula

C13H9BrO2S

Molecular Weight

309.18 g/mol

IUPAC Name

3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9BrO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)

InChI Key

FTJNPBDQEVRWEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.